
5-(Aminomethyl)-1H-indazol-3-amine
Vue d'ensemble
Description
Le proxodolol est un médicament de petite taille qui fonctionne à la fois comme un antagoniste des récepteurs alpha-adrénergiques et un antagoniste des récepteurs bêta-adrénergiques. Il est principalement utilisé dans le traitement des maladies cardiovasculaires, notamment l'hypertension artérielle et l'angine de poitrine, ainsi que des maladies oculaires comme le glaucome .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le proxodolol est synthétisé par un processus en plusieurs étapes :
Monoalkylation du pyrocatéchol : avec l'acide chloroacétique pour produire l'acide 2-hydroxyphénoxyacetique.
Cyclisation : de l'acide 2-hydroxyphénoxyacetique par chauffage pour former la 1,4-benzodioxanne-2-one.
Condensation : de la 1,4-benzodioxanne-2-one avec l'acétamidoxime pour produire le 2-méthyl-5-(2-hydroxyphénoxyméthyl)-1,2,4-oxadiazole.
Alkylation : de l'oxadiazole avec l'épichlorhydrine pour produire le diéther correspondant.
Méthodes de production industrielle : La production industrielle du proxodolol suit la même voie de synthèse, mais elle est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs à haut rendement et de systèmes de purification pour garantir la pureté et le rendement du produit final.
Types de réactions :
Oxydation : Le proxodolol peut subir des réactions d'oxydation, en particulier au niveau du groupe hydroxyle phénolique.
Réduction : Le composé peut être réduit dans des conditions spécifiques, bien que cela soit moins fréquent.
Substitution : Le proxodolol peut participer à des réactions de substitution nucléophile, en particulier au niveau du cycle oxadiazole.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution : Des nucléophiles comme les amines et les thiols peuvent réagir avec le proxodolol dans des conditions douces.
Principaux produits :
Oxydation : Dérivés oxydés du proxodolol.
Réduction : Formes réduites du proxodolol.
Substitution : Dérivés oxadiazoliques substitués.
4. Applications de la recherche scientifique
Le proxodolol a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les interactions avec les récepteurs adrénergiques et les effets des bêtabloquants.
Industrie : Employé dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs adrénergiques.
5. Mécanisme d'action
Le proxodolol exerce ses effets en antagonisant à la fois les récepteurs alpha-adrénergiques et bêta-adrénergiques. Cet antagonisme double conduit à une vasodilatation, à une réduction du rythme cardiaque et à une diminution de la pression artérielle. Le composé affecte également le métabolisme de l'oxyde nitrique, ce qui joue un rôle dans ses effets thérapeutiques dans des affections telles que l'insuffisance cardiaque congestive .
Composés similaires :
Carvedilol : Un autre bêtabloquant avec une activité alpha-bloquante, utilisé pour des indications similaires.
Labétalol : Un bêtabloquant non sélectif avec des propriétés alpha-bloquantes, utilisé dans le traitement de l'hypertension artérielle.
Propranolol : Un bêtabloquant non sélectif sans activité alpha-bloquante significative, utilisé pour diverses affections cardiovasculaires.
Unicité du proxodolol : La combinaison unique du proxodolol d'antagonisme des récepteurs alpha et bêta-adrénergiques, ainsi que ses effets sur le métabolisme de l'oxyde nitrique, le distingue d'autres composés similaires. Cette double action offre un profil thérapeutique plus large, ce qui le rend efficace dans le traitement d'un éventail de maladies cardiovasculaires et oculaires .
Applications De Recherche Scientifique
Anticancer Activity
Overview:
The indazole scaffold, including 5-(Aminomethyl)-1H-indazol-3-amine, has been extensively studied for its anticancer properties. Various derivatives have shown promising results against multiple cancer cell lines.
Case Studies:
- Bcr-Abl Inhibition: A study indicated that derivatives of 1H-indazol-3-amine were evaluated for their activity against Bcr-Abl wild type and T315I mutant, with some compounds exhibiting comparable potency to Imatinib. Compound 89 showed IC50 values of 0.014 μM against Bcr-Abl WT and 0.45 μM against the T315I mutant, indicating its potential as a therapeutic agent for chronic myeloid leukemia (CML) .
- Anti-Proliferative Effects: Another study synthesized a series of indazole derivatives that were tested against human cancer cell lines (A549, K562, PC-3, HepG2). Compound 6o demonstrated an IC50 value of 5.15 µM against K562 cells while showing selectivity towards normal cells (HEK-293) with an IC50 of 33.2 µM .
Compound | Cancer Cell Line | IC50 Value (µM) | Selectivity |
---|---|---|---|
89 | Bcr-Abl WT | 0.014 | - |
89 | Bcr-Abl T315I | 0.45 | - |
6o | K562 | 5.15 | HEK-293: 33.2 |
Kinase Inhibition
Overview:
this compound derivatives have been explored for their ability to inhibit various kinases, which are crucial in cancer cell signaling pathways.
Case Studies:
- FGFR Inhibition: Research has shown that certain indazole derivatives effectively inhibit Fibroblast Growth Factor Receptors (FGFRs). For instance, compound 105 was identified as a potent pan-FGFR inhibitor with IC50 values ranging from 0.9 to 6.1 nM across different FGFR subtypes .
Compound | FGFR Type | IC50 Value (nM) |
---|---|---|
105 | FGFR1 | 0.9 |
105 | FGFR2 | 2.0 |
105 | FGFR3 | 2.0 |
105 | FGFR4 | 6.1 |
Structural Modifications and SAR Studies
Overview:
Structure-Activity Relationship (SAR) studies are essential in optimizing the efficacy of indazole derivatives.
Findings:
Research indicates that introducing various substituents at the C-5 position of the indazole ring can significantly enhance biological activity and selectivity towards specific targets . For example, modifications using piperazine moieties have been shown to improve solubility and bioavailability, akin to established drugs like Imatinib.
Mécanisme D'action
Proxodolol exerts its effects by antagonizing both alpha-adrenergic and beta-adrenergic receptors. This dual antagonism leads to vasodilation, reduced heart rate, and decreased blood pressure. The compound also affects nitric oxide metabolism, which plays a role in its therapeutic effects in conditions like congestive heart failure .
Comparaison Avec Des Composés Similaires
Carvedilol: Another beta-blocker with alpha-blocking activity, used for similar indications.
Labetalol: A non-selective beta-blocker with alpha-blocking properties, used in the treatment of hypertension.
Propranolol: A non-selective beta-blocker without significant alpha-blocking activity, used for various cardiovascular conditions.
Uniqueness of Proxodolol: Proxodolol’s unique combination of alpha and beta-adrenergic receptor antagonism, along with its effects on nitric oxide metabolism, distinguishes it from other similar compounds. This dual action provides a broader therapeutic profile, making it effective in treating a range of cardiovascular and eye diseases .
Activité Biologique
5-(Aminomethyl)-1H-indazol-3-amine is a compound belonging to the indazole family, notable for its potential biological activities, particularly in the realm of cancer therapy. This article explores its biological activity based on recent research findings, including its mechanisms of action, structure-activity relationships (SAR), and comparative analyses with similar compounds.
This compound has the molecular formula and a molecular weight of approximately 178.20 g/mol. The compound features an indazole core with an amino group at the 5-position, which contributes to its biological properties. Its structure allows for interactions with various biological targets, particularly kinases involved in cancer signaling pathways .
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases that are crucial in cancer progression. Studies indicate that this compound can effectively bind to protein targets associated with tumor growth, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Key Mechanisms:
- Kinase Inhibition : The compound shows significant inhibitory effects on several tyrosine kinases, which are pivotal in cancer cell signaling.
- Apoptosis Induction : It has been observed to induce apoptosis through modulation of key apoptotic pathways, including those involving Bcl2 family members and the p53/MDM2 pathway .
Biological Activity and Efficacy
Recent studies have evaluated the antitumor efficacy of this compound against various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. The compound demonstrated promising results:
Cell Line | IC50 (µM) | Selectivity (Normal Cells) |
---|---|---|
K562 | 5.15 | 33.2 (HEK-293) |
A549 | 8.53 | 9.78 (HEK-293) |
PC-3 | 15.42 | 15.95 (HEK-293) |
Hep-G2 | 14.35 | 16.25 (HEK-293) |
These values indicate that while the compound effectively inhibits cancer cell growth, it exhibits a higher IC50 in normal cells, suggesting a degree of selectivity that could minimize toxicity .
Structure-Activity Relationships (SAR)
The SAR analysis of indazole derivatives indicates that the presence and position of substituents significantly influence their biological activity. For instance, modifications at the C5 position can alter kinase inhibition potency:
Compound | Structural Features | Biological Activity |
---|---|---|
This compound | Aminomethyl group at C5 | Antitumor activity |
1H-Indazole-3-amines | No substituent at C5 | Variable activity |
5-Methyl-1H-indazol-3-amines | Methyl group at C5 | Altered kinase inhibition |
5-Bromo-1H-indazol-3-amines | Bromine substituent at C5 | Potentially enhanced reactivity |
This table illustrates how different substituents can lead to variations in biological activity, highlighting the importance of structural modifications in drug design.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of indazole derivatives, including this compound:
- Study on Antitumor Activity : A series of indazole derivatives were synthesized and tested against various cancer cell lines using MTT assays. The results indicated that certain compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with target proteins involved in cancer pathways. These studies suggest that the compound may interact favorably with kinase binding pockets, enhancing its potential as a therapeutic agent .
Analyse Des Réactions Chimiques
Alkylation Reactions
The primary amine at C3 and aminomethyl group at C5 undergo alkylation with electrophiles such as alkyl halides, epoxides, or Michael acceptors.
Key Findings:
- Reaction with methyl iodide in DMF/K₂CO₃ yields N3-methyl-5-(aminomethyl)-1H-indazole (90% yield) .
- Ethylene oxide in aqueous HCl produces N3-(2-hydroxyethyl)-5-(aminomethyl)-1H-indazole via nucleophilic ring-opening .
Example Reaction:
text5-(Aminomethyl)-1H-indazol-3-amine + R-X → N3-alkylated derivative + HX
Acylation Reactions
Both amine groups participate in acylation with anhydrides or acyl chlorides.
Experimental Data:
- Chloroacetic anhydride in THF/Et₃N selectively acylates the C3 amine to form 3-acetamido-5-(aminomethyl)-1H-indazole (78% yield) .
- Benzoyl chloride under Schotten-Baumann conditions modifies the C5 aminomethyl group, yielding 5-(benzamidomethyl)-1H-indazol-3-amine .
Kinetic Preference:
The C3 amine exhibits higher nucleophilicity due to conjugation with the indazole aromatic system, leading to faster acylation at this site .
Condensation Reactions
The primary amines react with aldehydes/ketones to form Schiff bases or heterocycles.
Case Study:
- Formaldehyde in HCl(aq) induces a Mannich-type reaction, generating 5-((3-aminopropyl)aminomethyl)-1H-indazol-3-amine through sequential imine formation and nucleophilic addition .
- Condensation with benzaldehyde under Dean-Stark conditions produces N3-benzylidene-5-(aminomethyl)-1H-indazole (85% yield) .
Mechanistic Pathway:
textRCHO + this compound → Imine intermediate → Cyclized product (if intramolecular)
Electrophilic Aromatic Substitution
The indazole core undergoes substitution at electron-rich positions (C4, C6, or C7).
Nitration Example:
- Nitration with HNO₃/H₂SO₄ at 0°C selectively substitutes C7, yielding 7-nitro-5-(aminomethyl)-1H-indazol-3-amine (62% yield) .
Directing Effects:
- The C3 amine acts as a strong ortho/para director, while the fused aromatic ring directs electrophiles to C4/C7 .
Reductive Transformations
The aminomethyl group participates in reductive amination or hydrogenolysis.
Catalytic Hydrogenation:
- Reaction with H₂/Pd-C in ethanol reduces imine intermediates to secondary amines without affecting the indazole ring .
Selectivity Table:
Substrate | Conditions | Product | Yield (%) |
---|---|---|---|
N3-Benzylidene | H₂ (1 atm), Pd-C | N3-Benzyl-5-(aminomethyl)-1H-indazole | 92 |
5-Amidomethyl | LiAlH₄, THF | This compound | 88 |
Cross-Coupling Reactions
The C5 aminomethyl group can be functionalized via Suzuki-Miyaura or Buchwald-Hartwig couplings.
Suzuki Coupling Example:
- Reaction with 4-bromophenylboronic acid under PdCl₂(dppf) catalysis forms 5-(4-phenylbenzyl)-1H-indazol-3-amine (70% yield) .
Optimized Conditions:
- Catalyst: PdCl₂(dppf) (5 mol%)
- Base: Cs₂CO₃
- Solvent: 1,4-Dioxane/H₂O (1:1)
- Temperature: 90°C under N₂
Acid-Base Behavior
The compound forms stable salts in acidic or basic media.
Protonation Studies:
- In HCl (1M), both amines are protonated to form a dicationic species (pKa₁ = 4.2, pKa₂ = 8.9 ) .
- The indazole NH (C1) remains unprotonated below pH 12 due to aromatic stabilization .
Solubility Data:
Form | Solubility (mg/mL) |
---|---|
Free base | 1.2 (H₂O) |
Hydrochloride salt | 45.8 (H₂O) |
Cyclization Reactions
Intramolecular reactions generate fused heterocycles.
Ring Closure Example:
Reaction Scheme:
textThis compound + CS₂ → Thiourea → Cyclization (KOH) → Thiazole-fused indazole
Propriétés
IUPAC Name |
5-(aminomethyl)-1H-indazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c9-4-5-1-2-7-6(3-5)8(10)12-11-7/h1-3H,4,9H2,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMMHNZNFNONKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)C(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
267876-23-3 | |
Record name | 267876-23-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.